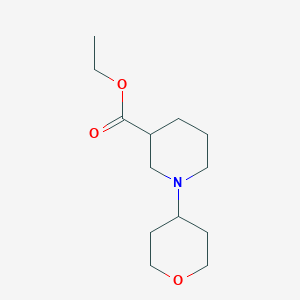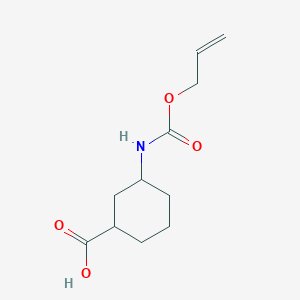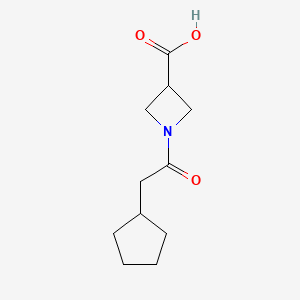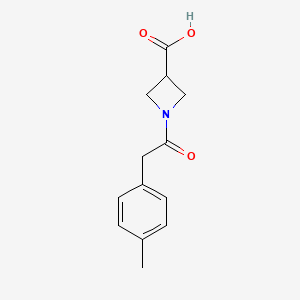![molecular formula C10H14N2O3 B1469275 Ácido 1-[(3,5-dimetil-1,2-oxazol-4-il)metil]azetidina-3-carboxílico CAS No. 1340110-38-4](/img/structure/B1469275.png)
Ácido 1-[(3,5-dimetil-1,2-oxazol-4-il)metil]azetidina-3-carboxílico
Descripción general
Descripción
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Este compuesto, con sus anillos oxazol y azetidina, es un sintón valioso en química medicinal. Se puede utilizar para sintetizar una variedad de moléculas bioactivas, particularmente aquellas con posibles propiedades antibacterianas y antifúngicas . Su estructura es propicia para crear derivados que pueden ser seleccionados para la actividad farmacológica.
Agricultura
En el sector agrícola, los derivados de este compuesto pueden explorarse por su potencial como nuevos pesticidas o herbicidas. La parte oxazol, en particular, es conocida por su presencia en compuestos con actividad antifúngica significativa, lo que podría ser beneficioso para proteger los cultivos de patógenos fúngicos .
Ciencia de Materiales
El marco molecular del compuesto lo convierte en un candidato para la síntesis de materiales orgánicos con propiedades específicas. Por ejemplo, su incorporación a los polímeros podría resultar en materiales con propiedades mecánicas o térmicas únicas, útiles en diversas aplicaciones industriales.
Ciencia Ambiental
La investigación sobre el destino ambiental de estos compuestos es crucial. Este compuesto podría estudiarse por su biodegradabilidad y su posible acumulación en los ecosistemas. Comprender su interacción con los factores ambientales es clave para evaluar su seguridad e impacto .
Bioquímica
En bioquímica, este compuesto podría utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su reactividad con varios productos bioquímicos podría conducir a conocimientos sobre las interacciones enzima-sustrato o al desarrollo de nuevos ensayos bioquímicos .
Farmacología
Los motivos estructurales presentes en este compuesto se encuentran en diversas moléculas farmacológicamente activas. Por lo tanto, podría servir como precursor en la síntesis de nuevos fármacos, con el potencial de actividad contra una gama de enfermedades debido a su versátil estructura química que permite una mayor funcionalización .
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)5-12-3-8(4-12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLXFPXPEUHKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)
![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1469193.png)





![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)





